molecular formula C18H17FN2O2S2 B2796092 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide CAS No. 946375-78-6

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide

Cat. No. B2796092
CAS RN: 946375-78-6
M. Wt: 376.46
InChI Key: XHYNLTJYMSRXFA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The presence of the thiazole ring, a five-membered ring containing one sulfur atom and one nitrogen atom, could potentially contribute to the compound’s biological activity . The fluorophenyl group could enhance the compound’s ability to penetrate biological membranes due to the lipophilic nature of fluorine.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 3-fluorophenylthiazole with a 3-methylbenzenesulfonyl chloride in the presence of a base. This would form the sulfonamide linkage .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and a 3-methylbenzenesulfonic acid . The presence of the thiazole ring could also influence its reactivity.

Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been investigated for their DNA binding capabilities and potential anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown varying degrees of DNA interaction, influencing their DNA cleavage efficiency and antiproliferative activity against cancer cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes. These compounds were found to induce cell death primarily through apoptosis, with specific complexes exhibiting more pronounced effects (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative properties. Certain derivatives have demonstrated significant cytotoxic activity against various human cell lines, including alveolar adenocarcinoma carcinoma (A-549) and liver carcinoma (HepG2), indicating their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Antitubercular Activity

The potential of sulfonamide derivatives as antitubercular agents has also been explored. A study on N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide revealed insights into its inhibitory action against Mycobacterium tuberculosis, indicating its promise as an antitubercular agent (Purushotham & Poojary, 2018).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, including sulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promise in various pharmacological areas, highlighting the broad therapeutic potential of sulfonamide derivatives (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Finishing of Cotton Fabrics

In a novel application beyond pharmacology, sulfonamide derivatives have been used as azo dyes for cotton fabrics, enhancing their dyeability and imparting functional properties such as UV protection and antimicrobial activity. This demonstrates the potential of these compounds in textile engineering and functional fabric design (Mohamed et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are known to inhibit bacterial enzymes, and the thiazole ring is found in many biologically active compounds .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-4-2-7-17(10-13)25(22,23)20-9-8-16-12-24-18(21-16)14-5-3-6-15(19)11-14/h2-7,10-12,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNLTJYMSRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide

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